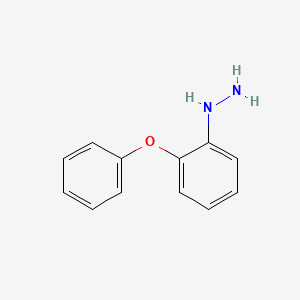
2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate”. Both of these compounds have a cyclohexene ring, similar to the compound you’re asking about .
Molecular Structure Analysis
The molecular structure of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” can be found in the references . For a more detailed analysis, you might want to use a tool like ChemSpider .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” are available . For example, “cyclohex-1-en-1-yl acetate” is a liquid at room temperature and has a flash point of 65 .
Scientific Research Applications
Asymmetric Induction in Organic Synthesis
2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is involved in the asymmetric induction during the nucleophile addition to η6-arene-tricarbonyl-chromium(0) complexes. This process yields 2-(cyclohex-2-en-1-on-5-yl)-2-methylpropionitrile, showcasing its utility in enantioselective synthesis (Semmelhack & Schmalz, 1996).
Inclusion Complex Formation
Studies on TETROL, a host molecule, show its efficacy in including various methylcyclohexanones. This includes the use of cyclohexanone derivatives for selective inclusion in their higher energy axial methyl conformations. Such studies highlight the role of this compound in forming complex molecular structures (Barton et al., 2015).
Polymerization Processes
This compound plays a role in the polymerization of cyclic monomers. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from similar structures, demonstrates its application in radical homopolymerization, leading to polymers with specific properties (Moszner et al., 2003).
High-Pressure X-Ray Diffraction Studies
2-Methyl-1, 3-cyclopentanedione crystals, related to the compound , have been studied under high pressure using X-ray diffraction. This research provides insights into the structural stability and changes under varying pressures, demonstrating the importance of such compounds in material sciences (Katrusiak, 1991).
Photocycloaddition Reactions
The compound's derivatives, such as 2-(alk-3-en-1-ynyl)cyclohex-2-enones, undergo photodimerization and photoaddition reactions. These reactions are crucial for understanding the behavior of cyclohexenone derivatives under light-induced conditions, revealing applications in photochemistry (Möbius & Margaretha, 2008).
Epoxide Rearrangement
Studies on 1-methylcyclohexene oxide, a related compound, show the rearrangement reactions over solid acids and bases. This research provides valuable insights into the transformation of such compounds, which is relevant in chemical synthesis and catalysis (Arata, Akutagawa, & Tanabe, 1975).
Catalysis in Polymerization
The alkoxyamine derivative of this compound is used as a regulator in the controlled polymerization of methacrylates and styrene. This highlights its role in polymer chemistry and material science (Simula et al., 2019).
Safety and Hazards
Future Directions
In terms of future directions, the synthesis and study of new derivatives of cyclohexene, such as the polyaniline derivative mentioned earlier, could lead to new materials with interesting properties . For example, this derivative showed a high response of electrical conductivity to changes in humidity and ammonia concentration in the environment .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVUURBSUHOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
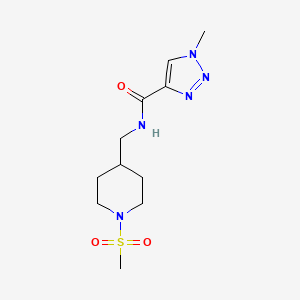
![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)
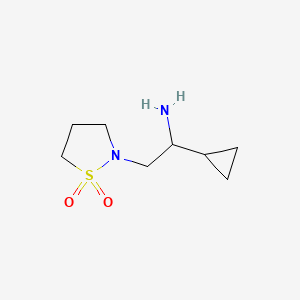
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)
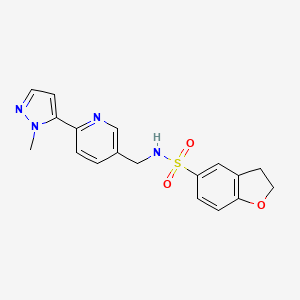
![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
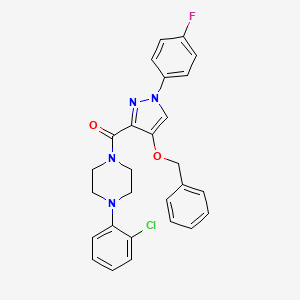
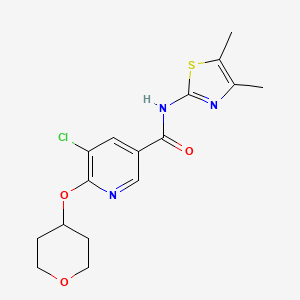

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)
